molecular formula C17H18N2O2 B5838607 1-(Naphthalene-2-carbonyl)piperidine-4-carboxamide

1-(Naphthalene-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B5838607
M. Wt: 282.34 g/mol
InChI Key: ORTLFDLLHUJWBF-UHFFFAOYSA-N
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Description

1-(Naphthalene-2-carbonyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a naphthalene ring attached to a piperidine ring via a carbonyl group. It is used in various scientific research applications due to its unique chemical properties and potential biological activities .

Scientific Research Applications

1-(Naphthalene-2-carbonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 1-(Naphthalene-2-carbonyl)piperidine-4-carboxamide typically involves the reaction of naphthalene-2-carbonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound .

Chemical Reactions Analysis

1-(Naphthalene-2-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(Naphthalene-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-(Naphthalene-2-carbonyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of the naphthalene and piperidine moieties, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications .

Properties

IUPAC Name

1-(naphthalene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c18-16(20)13-7-9-19(10-8-13)17(21)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTLFDLLHUJWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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